molecular formula C9H12N2O3 B8540064 5-Cyclopentylbarbituric Acid

5-Cyclopentylbarbituric Acid

Cat. No.: B8540064
M. Wt: 196.20 g/mol
InChI Key: XHOSPXWHUFOMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopentylbarbituric Acid is a hypothetical barbiturate derivative characterized by a cyclopentyl substituent at the 5-position of the barbituric acid core. Barbiturates generally act as central nervous system depressants, with substituents at the 5-position dictating their lipophilicity, metabolic stability, and therapeutic duration .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

5-cyclopentyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C9H12N2O3/c12-7-6(5-3-1-2-4-5)8(13)11-9(14)10-7/h5-6H,1-4H2,(H2,10,11,12,13,14)

InChI Key

XHOSPXWHUFOMAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2C(=O)NC(=O)NC2=O

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Preparation

5-Cyclopentylbarbituric acid is synthesized via condensation reactions between substituted malonic acid derivatives and urea precursors. A representative protocol involves:

  • Reactants : Cyclopentyl-substituted malonic acid derivative (e.g., 1-cyclopentylmalonic acid) and urea or thiourea.

  • Conditions : Acidic or basic catalysis (e.g., acetic anhydride, sodium ethoxide) under reflux .

  • Yield : Up to 95% purity after vacuum distillation (b.p. 172°C at 0.5 mmHg) .

Alkylation and Functionalization

The C-5 cyclopentyl group and N-1/N-3 positions enable selective alkylation:

Reaction TypeReagents/ConditionsProductYieldSource
N-Alkylation Allyl bromide, K₂CO₃, DMF1-Allyl-5-cyclopentylbarbituric acid85–92%
C-Alkylation Methyl iodide, LDA, THF (–78°C)5-Cyclopentyl-5-methylbarbituric acid78%
Acylation Acetic anhydride, pyridine (reflux)5-Cyclopentyl-3-acetylbarbituric acid90%

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form complex heterocycles:

  • Reaction with aldehydes and isocyanides :

    • Mechanism : Forms 5-arylmethylidene intermediates, which react with cyclohexyl isocyanide in H₂O:CH₃CN (1:1) to yield N-cyclohexyl-N-[aryl-(2,4,6-trioxohexahydropyrimidin-5-yl)methyl]formamides (yields: 88–95%) .

    • Catalyst : Proton transfer without external catalysts .

  • Spirooxindole formation :

    • Reactants : Tricyclic isatin (143 ) and pyrazole-5-amines (144 ).

    • Product : Spirooxindole barbituric acid derivatives (145 ) with yields up to 98% .

Derivatization for Bioassays

Functionalization for analytical applications includes:

  • Fluorescent conjugates :

    • Active ester coupling : 5-Cyclopentyl-5-carboxycrotylbarbituric acid reacts with aminofluorescein via NHS ester chemistry to generate tracers for fluorescence polarization immunoassays (FPIA) .

  • Immunogen synthesis :

    • Mixed anhydride method : Conjugation to thyroglobulin using isobutyl chloroformate, enabling antibody production for barbiturate detection .

Oxidation and Tautomerism

  • TBHP-mediated oxidation : In MCRs with methylarenes and dimedone, tert-butyl hydroperoxide (TBHP) oxidizes methyl groups to form chromene derivatives (e.g., 109 ) with yields up to 98% .

  • Tautomerism in DMSO : Keto-enol tautomerism generates chromene products (e.g., 105 , 106 ) under solvent-driven conditions .

Catalytic Modifications

  • Lemon juice catalysis : Eco-friendly synthesis of fused pyrano[2,3-d]pyrimidines via one-pot reactions with methylarenes and dimedone derivatives (yields: 92–98%) .

  • DMSO-assisted cyclization : Facilitates spirocyclic product formation (e.g., 149 ) in multi-step syntheses .

Comparison with Similar Compounds

Comparison with Structurally Similar Barbiturates

The following table compares key attributes of 5-Cyclopentylbarbituric Acid (hypothetical) with four well-documented analogs from the evidence:

Compound Substituents (5-position) Molecular Formula Molecular Weight Melting Point (°C) Solubility Pharmacological Use References
This compound Cyclopentyl (hypothetical) C₁₁H₁₄N₂O₃ (estimated) ~222.24 (estimated) N/A Likely low water solubility Hypothetical sedative/hypnotic
Butalbital Allyl, isobutyl C₁₁H₁₆N₂O₃ 224.26 138–139 Insoluble in water; soluble in alcohol, ether Tension headache relief (combined use)
Cyclobarbital Cyclohexenyl, ethyl C₁₂H₁₆N₂O₃ 236.27 N/A Low water solubility Short-acting sedative-hypnotic
Amobarbital Ethyl, 3-methylbutyl C₁₁H₁₈N₂O₃ 226.27 N/A Soluble in organic solvents Intermediate-acting hypnotic
Secobarbital Allyl, 1-methylpropyl C₁₂H₁₈N₂O₃ 238.30 N/A Low water solubility Short-acting anesthetic/sedative

Key Observations:

Substituent Effects on Lipophilicity :

  • Cyclopentyl (5-membered saturated ring) is expected to confer moderate lipophilicity compared to Cyclobarbital’s cyclohexenyl (6-membered unsaturated ring). This difference may influence blood-brain barrier penetration and duration of action .
  • Allyl groups (e.g., Butalbital, Secobarbital) enhance metabolic susceptibility, leading to shorter half-lives compared to purely alkyl-substituted derivatives .

Solubility Trends: All analogs exhibit low water solubility due to hydrophobic substituents.

Therapeutic Implications :

  • Cyclic substituents (e.g., cyclohexenyl in Cyclobarbital) are associated with shorter durations of action, while branched alkyl chains (e.g., Amobarbital) prolong activity . A cyclopentyl group might balance these properties, offering intermediate metabolic stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Cyclopentylbarbituric Acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of urea with cyclopentyl-substituted malonate derivatives. A standard protocol uses sodium ethoxide (prepared from sodium metal and ethanol) to catalyze the reaction between diethyl malonate and urea, followed by cyclization. Optimization includes controlling reaction temperature (80–100°C), stoichiometric ratios (1:1.2 urea:malonate), and purification via recrystallization using ethanol-water mixtures. Variations in alkyl substituents (e.g., cyclopentyl vs. isoamyl groups) require adjustments in reaction time and catalyst concentration .

Q. How is the purity and structural identity of this compound confirmed using analytical techniques?

  • Methodological Answer : Characterization involves a combination of:

  • Melting Point Analysis : Compare observed values with literature data (e.g., barbiturates with 5-alkyl substituents typically melt between 140–190°C depending on substituent size ).
  • Spectroscopy : FT-IR for carbonyl (C=O) and N-H stretches (1700–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively), and <sup>1</sup>H/<sup>13</sup>C NMR for cyclopentyl proton environments (δ 1.5–2.5 ppm) .
  • Chromatography : HPLC or GC-MS with reference standards (e.g., barbiturate analytical standards like SCB-402-FA for secobarbital derivatives) to verify retention times and fragmentation patterns .

Advanced Research Questions

Q. How do substituents at the 5-position influence the physicochemical properties of barbituric acid derivatives?

  • Methodological Answer : Substituent effects are systematically studied via:

  • Comparative Solubility Tests : Measure solubility in polar (water, ethanol) vs. non-polar solvents (chloroform) to assess lipophilicity. For example, 5-ethyl-5-phenyl derivatives (phenobarbital) show lower aqueous solubility than 5-allyl-substituted analogs due to increased hydrophobicity .
  • Thermal Stability Analysis : TGA/DSC to determine decomposition temperatures. Cyclopentyl groups enhance thermal stability compared to linear alkyl chains (e.g., 5-ethyl derivatives decompose at ~160°C vs. 190°C for cyclopentyl analogs) .
  • pKa Determination : Use potentiometric titration to evaluate acidity; 5-alkyl substituents reduce acidity (pKa ~7.8–8.2) compared to unsubstituted barbituric acid (pKa ~4.0) .

Q. What methodological challenges arise in resolving contradictory data on the stability of 5-alkylbarbituric acids under varying pH conditions?

  • Methodological Answer : Contradictions often stem from:

  • Buffer System Artifacts : Phosphate buffers may complex with barbiturates, altering degradation rates. Use non-interacting buffers (e.g., Tris-HCl) and validate via LC-MS to track degradation products .
  • Substituent-Specific Reactivity : Cyclopentyl groups confer steric hindrance, slowing hydrolysis compared to smaller substituents (e.g., ethyl). Compare degradation kinetics using Arrhenius plots across pH 1–13 to isolate substituent effects .
  • Data Normalization : Control for ionic strength and temperature variations using standardized protocols (e.g., ICH Q1A guidelines) .

Q. What strategies are recommended for designing experiments to study the reactivity of this compound with nucleophiles?

  • Methodological Answer :

  • Reaction Screening : Use a matrix of nucleophiles (e.g., pyridine, amines) and solvents (DMF, THF) under inert atmospheres. Monitor reactions via <sup>1</sup>H NMR in real-time to detect intermediate adducts .
  • Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks, focusing on carbonyl vs. N-H reactivity .
  • Isolation of Products : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterize using high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.